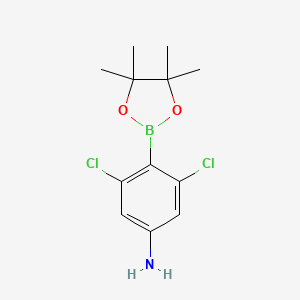

3,5-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Description

3,5-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronate ester derivative of aniline featuring two chlorine substituents at the 3- and 5-positions and a pinacol boronate group at the 4-position. Its molecular formula is C₁₂H₁₄BCl₂NO₂ (molecular weight: 286.96 g/mol). The compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to the boronate group’s role as a key intermediate in forming carbon-carbon bonds . The chlorine substituents confer electron-withdrawing effects, which influence both the reactivity and stability of the boronate ester in synthetic applications .

Properties

Molecular Formula |

C12H16BCl2NO2 |

|---|---|

Molecular Weight |

288.0 g/mol |

IUPAC Name |

3,5-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

InChI |

InChI=1S/C12H16BCl2NO2/c1-11(2)12(3,4)18-13(17-11)10-8(14)5-7(16)6-9(10)15/h5-6H,16H2,1-4H3 |

InChI Key |

KSBVFONMWDATON-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Cl)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the borylation of 3,5-dichloroaniline. One common method is the palladium-catalyzed cross-coupling reaction known as the Suzuki-Miyaura coupling. This reaction involves the use of a boronic acid or boronate ester and an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions often include solvents such as tetrahydrofuran or dimethylformamide, and bases like potassium carbonate or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as crystallization, distillation, or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:

Oxidation: The boronic acid moiety can be oxidized to form boronic acids or borates.

Reduction: The nitro group in the aniline moiety can be reduced to form amines.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using agents like sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include boronic acids, amines, and substituted anilines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.

Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its interaction with molecular targets through the boronic acid moiety. This moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in the inhibition of enzymes such as proteases and kinases. The compound can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- Structure : Lacks chlorine substituents.

- Molecular Formula: C₁₂H₁₈BNO₂ (MW: 219.09 g/mol) .

- Lower molecular weight and improved solubility compared to chlorinated analogs.

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 1269233-11-5)

- Structure : Single chlorine at the 3-position.

- Molecular Formula: C₁₂H₁₆BClNO₂ (MW: 253.53 g/mol) .

- Key Differences: Mono-chlorination provides moderate electron withdrawal, balancing reactivity and stability. Applications in pharmaceuticals where selective functionalization is required.

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 1073371-77-3)

- Structure : Chlorine at the 4-position (para to boronate).

- Molecular Formula: C₁₂H₁₇BClNO₂ (MW: 253.53 g/mol) .

- Key Differences :

- Steric hindrance at the 2-position may reduce coupling efficiency in Suzuki reactions.

- Distinct electronic environment due to chlorine’s para orientation relative to the boronate group.

Functional Group Variations

N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- Structure: Diethylamino group at the 4-position.

- Molecular Formula: C₁₆H₂₆BNO₂ (MW: 275.20 g/mol) .

- Enhanced solubility in polar solvents due to the amino group.

Methyl 3,5-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- Structure : Benzoate ester replaces the aniline group.

- Molecular Formula : C₁₅H₁₈BCl₂O₄ (MW: 331.0 g/mol) .

- Key Differences :

- The ester group is more electron-withdrawing than aniline, stabilizing the boronate group but reducing nucleophilicity.

- Applications in polymer chemistry and materials science.

Heterocyclic Analogs

3,5-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Structure : Pyridine ring replaces the benzene ring.

- Molecular Formula: C₁₁H₁₄BCl₂NO₂ (MW: 286.96 g/mol) .

- Key Differences: Pyridine’s nitrogen atom introduces basicity and alters coordination chemistry. Potential use in metal-organic frameworks (MOFs) or catalysis.

Comparative Data Table

Biological Activity

3,5-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 1257641-28-3) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 273.96 g/mol. The structure includes a dichloro-substituted aniline moiety linked to a boron-containing dioxaborolane group.

Biological Activity

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing dioxaborolane structures. For instance, derivatives similar to this compound have shown activity against various bacterial strains. In particular:

- Minimum Inhibitory Concentrations (MICs) : Compounds with similar structures demonstrated MIC values ranging from 4 to 8 µg/mL against multidrug-resistant Staphylococcus aureus and Mycobacterium species .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Similar Compound 1 | 4 | MRSA |

| Similar Compound 2 | 8 | Mycobacterium abscessus |

Cytotoxicity and Antitumor Activity

The biological evaluation of related compounds has indicated that they may possess cytotoxic effects on cancer cell lines. For example:

- Cell Line Studies : Some derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. The mechanisms often involve the induction of apoptosis and cell cycle arrest .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular processes. For instance, inhibition of RNA-dependent RNA polymerase has been documented .

- Reactive Metabolite Formation : The potential formation of reactive metabolites could lead to increased toxicity and drug-drug interactions .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various dioxaborolane derivatives against resistant strains. The results indicated that certain modifications in the structure could enhance antimicrobial activity significantly.

Case Study 2: Cytotoxicity in Cancer Research

Another investigation focused on the cytotoxic effects of dioxaborolane derivatives on human cancer cell lines. The findings suggested that structural modifications could lead to improved selectivity and reduced toxicity towards normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.